Etoricoxib-N1'-oxide

Pharmacology In Vitro Assays Metabolite Safety

Quantifying etoricoxib impurities without a certified reference standard risks method validation failure. Etoricoxib N1'-Oxide (CAS 325855-74-1) is the inactive N-oxide metabolite and a primary etoricoxib impurity. • Confirmed human metabolite (m/z 375 [M+H]+); no COX-1 or COX-2 inhibition-distinct from parent drug. • Essential for HPLC/LC-MS/MS impurity method validation per pharmacopeial guidelines. • Supports ANDA submissions, CYP reaction phenotyping, and doping control analysis. Supplied with full characterization data; EP/USP traceability available.

Molecular Formula C18H15ClN2O3S
Molecular Weight 374.8 g/mol
CAS No. 325855-74-1
Cat. No. B587313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib-N1'-oxide
CAS325855-74-1
Synonyms5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine 1’-Oxide; 
Molecular FormulaC18H15ClN2O3S
Molecular Weight374.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3
InChIKeyKMLFAHIIJSUUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etoricoxib-N1'-oxide: Reference Standard for Quality Control and Pharmacokinetics


Etoricoxib-N1'-oxide (CAS 325855-74-1), chemically known as 5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide, is an inactive oxidative metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor etoricoxib . Formed via cytochrome P450-mediated 1'-N'-oxidation, it constitutes a minor yet analytically significant component of etoricoxib's metabolic profile [1]. As a primary impurity and a key marker in bioanalytical studies, this compound is essential for validating the purity and tracking the metabolic fate of the active pharmaceutical ingredient (API).

Metabolite-specific impurity reference standard for etoricoxib
Distinct chromatographic retention and MS (m/z 375) for LC-MS/MS methods
Confirmed inactive COX-2 metabolite marker for bioanalytical research

Why Generic Substitution of Etoricoxib-N1'-oxide Fails


Generic substitution of the active parent drug or other COX-2 inhibitor standards for Etoricoxib-N1'-oxide is scientifically unsound and methodologically invalid. As a metabolite, it is pharmacologically inert, exhibiting no significant inhibition of COX-1 or COX-2, in stark contrast to the parent drug [1]. Furthermore, its distinct physicochemical and spectral properties, including a unique mass of m/z = 375 [M+H]+ and specific chromatographic retention, are critical for its role as an analytical reference standard [2]. Substitution with a structurally or functionally unrelated compound would compromise the accuracy and specificity of analytical methods, invalidating impurity profiling and bioanalytical assays designed to detect this specific entity.

Pharmacological inactivity mismatch
Etoricoxib inhibits COX-2; the N1'-oxide metabolite shows no significant inhibition, making parent drug standards unsuitable for impurity or metabolite tracking.
Unique mass spectrometric signature
The specific [M+H]+ at m/z 375 and distinct retention time are absent in etoricoxib or other COX-2 inhibitors, compromising method specificity if substituted.
Altered analytical performance
Using a different reference material can shift quantification accuracy and invalidate impurity profiling or bioanalytical assay results intended for this precise metabolite.

Quantitative Evidence for Analytical Selection


Loss of COX-2 Inhibitory Activity

Unlike its parent compound, Etoricoxib-N1'-oxide demonstrates a complete lack of pharmacological activity against its primary target. In a human whole blood assay, the parent drug etoricoxib exhibits a COX-2 IC50 of 1.1 ± 0.1 µM [1]. In contrast, Etoricoxib-N1'-oxide does not significantly inhibit COX-2 nor COX-1 in the same assay system . This functional inactivation following metabolism is critical for understanding the drug's safety and pharmacokinetic profile.

COX-2 Inhibition
Head-to-head
Etoricoxib-N1'-oxide: No significant inhibition Etoricoxib (parent): IC50 1.1 µM (human whole blood assay)
Supports use as inactive metabolite reference standard
Reported loss of COX-2 activity confirms suitability for impurity analysis, not pharmacology
Pharmacology In Vitro Assays Metabolite Safety

Minor Metabolic Pathway Versus Primary Oxidation

The formation of Etoricoxib-N1'-oxide (via 1'-N'-oxidation) is a demonstrably minor metabolic pathway compared to 6'-methylhydroxylation. In human subjects, etoricoxib is metabolized extensively, with 6'-methyl oxidation being the major route and 1'-N'-oxidation a minor one [1]. The 1'-N'-oxide metabolite and its derivatives individually account for ≤10% of the total radioactivity in excreta, whereas the 6'-carboxylic acid derivative is the major metabolite at ≥65% of total radioactivity [2].

Metabolic Pathway Abundance
Head-to-head
N1'-oxide pathway: ≤10% of total radioactivity 6'-carboxylic acid pathway: ≥65% (major)
Context for low-level impurity monitoring
At least 6.5-fold less abundant; underscores minor impurity significance
Drug Metabolism Pharmacokinetics ADME

Physicochemical Properties for Chromatographic Separation

Etoricoxib-N1'-oxide possesses well-defined physicochemical properties that underpin its use as an analytical reference standard. The compound is a white to off-white solid with a melting point of 204-206°C . Its solubility profile is distinct: it is slightly soluble in chloroform and DMSO (with sonication) and slightly soluble in methanol with heating . These properties dictate specific handling and method development conditions for accurate quantitation.

Physicochemical Identity
Data to verify
mp 204–206°C; slightly soluble in DMSO, methanol, chloroform
Supports method development and handling conditions
Supplier data; independent verification recommended for critical method validation
Analytical Chemistry Method Validation Chromatography

Industrial and Scientific Applications


Pharmaceutical Impurity Profiling and QC

Etoricoxib-N1'-oxide is a critical reference standard for the development and validation of purity methods for etoricoxib API and finished dosage forms. Its use in HPLC or LC-MS/MS methods, as mandated by pharmacopeial guidelines, ensures that the level of this specific process-related or degradant impurity is accurately quantified and controlled below established thresholds, thereby assuring product quality and regulatory compliance .

Bioanalytical Method Development and Validation

In pharmacokinetic, bioavailability, and bioequivalence studies, Etoricoxib-N1'-oxide is an essential analytical marker. Since it is a confirmed human metabolite, having a pure, well-characterized standard is necessary for developing specific and sensitive LC-MS/MS methods to track the drug's metabolic fate, quantify the metabolite in biological matrices (plasma, urine), and confirm the identity of metabolites detected in vivo [1].

In Vitro Drug Metabolism and Transporter Studies

This compound is a vital tool for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) research. It is used as an authentic standard to identify and quantify the product of etoricoxib's 1'-N'-oxidation pathway in incubations with hepatocytes, liver microsomes, or recombinant CYP enzymes. This is essential for CYP reaction phenotyping, understanding potential drug-drug interactions, and building physiologically based pharmacokinetic (PBPK) models [2].

Forensic Toxicology and Doping Control

Due to its role as a specific metabolite of etoricoxib, the N1'-oxide standard is invaluable in equine and human sports doping control. Analytical chemists rely on this reference material to confirm the presence of etoricoxib metabolites in biological samples via mass spectrometry, providing definitive evidence for the illegal administration of the parent drug [3].

Application
Selection Property
Validation Focus
Impurity profiling in pharmaceutical QC
Metabolite-specific reference standard
Chromatographic specificity validation
Bioanalytical method development
Confirmed human metabolite identity
Matrix effect and recovery assessment
In vitro metabolism studies
CYP-mediated pathway marker
Enzyme kinetics and reaction phenotyping
Research forensic analysis
Unique mass spectrometric signature
Confirmatory ion ratio validation

Technical Documentation Hub

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35 linked technical documents
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